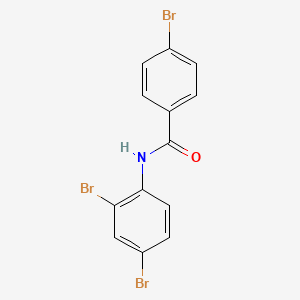

4-bromo-N-(2,4-dibromophenyl)benzamide

Description

Significance and Versatility of Benzamide (B126) Derivatives in Organic Chemistry

Benzamide derivatives are a cornerstone of modern organic chemistry, recognized for their structural importance and diverse applications.

The benzamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, anticancer, analgesic, and anti-inflammatory activities. nih.govnih.govjst.go.jpnih.gov Their utility extends to materials science, where their rigid structure and capacity for hydrogen bonding are exploited in the design of novel materials. In synthetic chemistry, the amide bond is a fundamental linkage, and benzamides serve as crucial intermediates for constructing more complex molecular architectures. jst.go.jporganic-chemistry.org

Contextualization of Halogenated N-Substituted Benzamides within Contemporary Chemical Research

The introduction of halogen atoms onto the benzamide framework is a powerful and widely used strategy in chemical research to fine-tune molecular characteristics.

Halogenation is a key tactic in medicinal chemistry to enhance the biological profile of lead compounds. nist.govsigmaaldrich.com Attaching halogens like bromine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net A critical aspect of this is the halogen bond, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a Lewis base. researchgate.netsigmaaldrich.comnih.gov This interaction is increasingly recognized for its importance in the precise docking of ligands to protein binding sites. researchgate.netnanobioletters.com

The number and position of halogen substituents on the benzamide scaffold are critical in defining the molecule's function. mdpi.com For instance, the placement of a bromo group in different positions on a benzanilide (B160483) can result in vastly different biological activities, such as anti-hypertensive versus anti-depressant effects. mdpi.com Studies on di- and tri-halogenated compounds show that these specific patterns significantly influence crystal packing and intermolecular interactions, such as Br-Br halogen bonds, which can dictate the material's solid-state properties. nih.govjst.go.jpnih.gov The heavy atom effect of bromine can also influence photophysical properties. researchgate.net

Rationale for Investigating 4-bromo-N-(2,4-dibromophenyl)benzamide

While extensive research exists for mono- and di-brominated benzamides, the specific compound This compound represents a subject of significant scientific interest due to its unique tribrominated structure. The rationale for its investigation is multifaceted, stemming from the predictable yet complex effects of polyhalogenation.

The synthesis and characterization of this compound would provide valuable insight into the cumulative effects of heavy halogen substitution. Researchers would be interested in how the steric and electronic properties of three bromine atoms—one on the benzoyl group and two on the aniline (B41778) ring—influence the molecule's conformation. The high degree of bromination is expected to significantly increase the compound's lipophilicity and may introduce unique solid-state packing motifs driven by multiple potential halogen bonds (Br···O and Br···Br).

Detailed structural analysis, such as single-crystal X-ray diffraction, would be crucial to understand the intramolecular and intermolecular forces at play. Such studies on related polyhalogenated compounds have revealed complex networks of interactions that are critical for crystal engineering and materials design. jst.go.jpnih.gov Investigating this specific isomer would allow for a deeper understanding of structure-property relationships in heavily halogenated molecular systems, with potential applications in both medicinal chemistry and materials science.

Research Data on Halogenated Benzamides

Due to a lack of specific published research on This compound , the following tables present data for structurally similar mono- and di-brominated benzamides to illustrate the typical physicochemical and structural properties investigated for this class of compounds.

Physicochemical Properties of Related Brominated Benzamides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 4-bromo-N-phenylbenzamide | C13H10BrNO | 276.13 | 6846-12-4 |

| 4-Bromo-N-(4-bromophenyl)benzamide | C13H9Br2NO | 355.03 | 34855-33-9 |

| 4-bromo-N-(2-nitrophenyl)benzamide | C13H9BrN2O3 | 321.13 | 330291-73-5 |

| 2-bromo-N-(4-bromophenyl)benzamide | C13H9Br2NO | 355.03 | 66569-07-1 |

Data sourced from PubChem and other chemical databases. nih.govnist.govbldpharm.comnih.gov

Crystallographic Data for a Related Dibrominated Benzamide

The following data is for 4-bromo-N-(2-nitrophenyl)benzamide , a related compound whose crystal structure has been resolved, providing a template for what would be studied in the title compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C13H9BrN2O3 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8338 (4) |

| b (Å) | 12.6784 (13) |

| c (Å) | 24.918 (2) |

| α (°) | 81.875 (8) |

| β (°) | 88.386 (7) |

| γ (°) | 85.460 (8) |

| Volume (Å3) | 1195.1 (2) |

| Key Interactions | Intramolecular N—H⋯O hydrogen bond; Br···Br halogen interactions (3.4976 Å) |

Data sourced from Moreno-Fuquen, R. et al. (2014). nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C13H8Br3NO |

|---|---|

Molecular Weight |

433.92 g/mol |

IUPAC Name |

4-bromo-N-(2,4-dibromophenyl)benzamide |

InChI |

InChI=1S/C13H8Br3NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18) |

InChI Key |

FFSNUKYBSLWXNR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Br)Br |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Reaction Pathways for N-Substituted Benzamide (B126) Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed and refined over the years. These can be broadly categorized into classical condensation reactions and more modern transition metal-catalyzed approaches.

Classical Condensation Reactions (e.g., Carboxylic Acid/Acyl Chloride with Amines)

The most traditional and widely employed method for constructing N-substituted benzamides is the condensation reaction between a carboxylic acid derivative and an amine. A common approach involves the use of an activated carboxylic acid species, such as an acyl chloride, which readily reacts with an amine to form the desired amide bond. For instance, the synthesis of the related compound, 4-bromo-N-(2-nitrophenyl)benzamide, was achieved by reacting equimolar amounts of 4-bromobenzoyl chloride with 2-nitroaniline (B44862). nih.govresearchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), and may be heated to drive the reaction to completion. nih.govresearchgate.net

This classical approach is advantageous due to the ready availability of a wide range of substituted benzoyl chlorides and anilines, its generally high yields, and the straightforward reaction conditions. A general procedure for synthesizing N-benzamides involves stirring the carboxylic acid with a chlorinating agent like thionyl chloride, followed by the addition of the desired amine. nanobioletters.com The resulting crude product can then be purified by standard techniques like column chromatography. nanobioletters.com

Transition Metal-Catalyzed Coupling Reactions for Benzamide Formation

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, offering alternative pathways to amides. frontiersin.org Metals such as palladium and copper are frequently used to catalyze the coupling of aryl halides or other precursors with amides or amines. frontiersin.org These methods can provide access to complex benzamide structures that may be challenging to synthesize via classical condensation.

One strategy involves the direct C-H amination, where a C-H bond on an aromatic ring is directly converted to a C-N bond. sigmaaldrich.com While highly efficient, these reactions often require specific directing groups to achieve the desired regioselectivity. Another approach is the cross-dehydrogenative coupling, which directly links an aryl C-H bond with an N-H bond of an amine or amide, often under oxidative conditions. sigmaaldrich.com

Exploration of Novel Catalytic Systems (e.g., Ruthenium-catalyzed cyclization)

The development of novel catalytic systems continues to push the boundaries of benzamide synthesis. Ruthenium-based catalysts have shown particular promise in this area. For example, ruthenium(II)-catalyzed redox-neutral [4+1] annulation of benzamides and propargyl alcohols has been reported to produce N-substituted quaternary isoindolinones. google.com Furthermore, ruthenium-catalyzed C-H activation and annulation of alkyne-tethered N-alkoxybenzamides provides a route to diverse products with high functional group compatibility. chemicalbook.com These advanced methods, while perhaps not the most direct route to a simple tri-halogenated benzamide, highlight the expanding toolkit available to synthetic chemists for creating complex amide-containing molecules.

Specific Synthetic Approaches for Halogenated Benzamide Analogues

The synthesis of halogenated benzamides, including the target compound 4-bromo-N-(2,4-dibromophenyl)benzamide, relies on the principles outlined above, with specific considerations for the starting materials and reaction conditions.

Synthesis of the this compound Scaffold

The most direct and logical synthetic route to this compound involves the classical condensation reaction between 4-bromobenzoyl chloride and 2,4-dibromoaniline (B146533). This reaction is analogous to the synthesis of similar halogenated benzamides. nih.govresearchgate.net

Reaction Scheme:

In a typical procedure, equimolar amounts of 4-bromobenzoyl chloride and 2,4-dibromoaniline would be dissolved in an appropriate aprotic solvent, such as acetonitrile or dichloromethane. The reaction may proceed at room temperature or require heating under reflux to ensure complete conversion. The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can be beneficial to scavenge the HCl generated during the reaction. Upon completion, the reaction mixture would be worked up, typically by washing with aqueous solutions to remove any remaining starting materials and byproducts, followed by drying and evaporation of the solvent. The final product would then be purified by recrystallization or column chromatography to yield pure this compound.

Preparation of Structurally Related Brominated N-Substituted Benzamides

The versatility of the synthetic methods described allows for the preparation of a wide array of structurally related brominated N-substituted benzamides. By varying the substituted aniline (B41778) and benzoyl chloride, a library of analogs can be generated.

For example, the synthesis of N-(4-bromophenyl)benzamide has been reported with a 72% yield. nanobioletters.com Another related compound, N-(4-bromophenyl)-4-hydroxybenzamide, was obtained in 60% yield. nanobioletters.com The synthesis of 4-bromo-N-(2-nitrophenyl)benzamide from 4-bromobenzoyl chloride and 2-nitroaniline highlights the compatibility of the reaction with other functional groups on the aniline ring. nih.govresearchgate.net

The following table summarizes the synthesis of some related brominated benzamides, demonstrating the general applicability of the condensation methodology.

| Starting Material 1 (Acyl Chloride) | Starting Material 2 (Aniline) | Product | Yield (%) | Reference |

| Benzoyl chloride | 4-bromoaniline | N-(4-bromophenyl)benzamide | 72 | nanobioletters.com |

| 4-Hydroxybenzoyl chloride | 4-bromoaniline | N-(4-bromophenyl)-4-hydroxybenzamide | 60 | nanobioletters.com |

| 4-Bromobenzoyl chloride | 2-nitroaniline | 4-bromo-N-(2-nitrophenyl)benzamide | - | nih.govresearchgate.net |

This data underscores the robustness of the synthetic strategies available for producing a diverse range of brominated N-substituted benzamides, including the specific target compound, this compound.

Chemoselective Modifications (e.g., selenation/reduction)

Chemoselectivity is crucial when modifying a multifunctional molecule like this compound. Specific reagents can be employed to target one functional group while leaving others intact. The amide carbonyl group, for instance, can undergo specific transformations such as thionation or selenation.

A notable example of a chemoselective reagent is Woollins' reagent, which has been shown to perform efficient selenation and reduction on certain benzamide derivatives. nih.gov In one study, N-aryl-N-(2-oxo-2-arylethyl) benzamides were treated with Woollins' reagent, resulting in the chemoselective conversion of the amide carbonyl to a selenoamide (C=Se) and the reduction of the other keto group to a methylene (B1212753) (CH₂). nih.gov This highlights the potential to selectively transform the amide bond in this compound into a selenoamide, which would significantly alter its electronic and steric properties.

Other chemoselective modifications could involve the selective reduction of the amide bond. While strong reducing agents like lithium aluminum hydride would reduce the amide to an amine, milder and more selective reagents could potentially achieve different outcomes. Furthermore, the development of catalytic systems for direct selenium annulation offers pathways to construct novel heterocyclic systems fused to the aromatic rings of the parent molecule. researchgate.net

| Modification | Reagent | Functional Group Targeted | Resulting Transformation |

|---|---|---|---|

| Selenation | Woollins' Reagent | Amide Carbonyl (C=O) | Conversion to Selenoamide (C=Se) |

| Thionation | Lawesson's Reagent | Amide Carbonyl (C=O) | Conversion to Thioamide (C=S) |

| Amide Reduction | LiAlH₄ | Amide | Conversion to Secondary Amine |

| Hoffmann Rearrangement | Br₂, NaOH | Amide | Conversion to Amine with loss of C=O |

Strategies for Chemical Functionalization and Analogue Development

Molecular Hybridization Approaches for Enhanced Molecular Entities

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. hilarispublisher.comnih.gov This approach aims to produce compounds with improved affinity, a modified selectivity profile, or even a dual mode of action that targets multiple biological pathways simultaneously. hilarispublisher.commdpi.com

Starting with the this compound scaffold, one could design hybrid molecules by linking it to other known bioactive moieties. For example, a chalcone (B49325) scaffold, known for its diverse biological activities, could be integrated. This has been explored by creating benzamide-chalcone hybrids designed as dual c-Met kinase and COX-2 inhibitors. researchgate.net Similarly, the benzamide could be linked to a quinoline, coumarin, or triazole moiety, all of which are privileged structures in medicinal chemistry.

The design of such hybrids requires a linker to connect the two pharmacophores. The linker's length, flexibility, and chemical nature are critical and can be optimized to ensure the desired biological activity. This strategy represents a powerful method for developing novel and potentially more effective molecular entities based on the this compound structure. nih.gov

| Scaffold A | Scaffold B (Bioactive Moiety) | Potential Hybrid Structure Concept |

|---|---|---|

| This compound | Chalcone | Benzamide-linker-Chalcone |

| This compound | Quinoline | Benzamide-linker-Quinoline |

| This compound | Triazole | Benzamide-Triazole-Bioactive Moiety |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and the electronic environment of atoms within a molecule. For a complex substituted aromatic system like 4-bromo-N-(2,4-dibromophenyl)benzamide, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the unique hydrogen and carbon atoms in its two substituted aromatic rings and the central amide group.

In the ¹H NMR spectrum, the protons on the two benzene (B151609) rings would appear as complex multiplets in the aromatic region (typically δ 7.0–8.5 ppm). The exact chemical shifts and coupling patterns would be influenced by the positions of the bromine substituents. The N-H proton of the amide linkage would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, distinct signals would be observed for each of the 13 carbon atoms. The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing around δ 165 ppm. The carbons bonded to bromine atoms would show shifts influenced by the halogen's electronegativity and heavy-atom effect. For instance, in related brominated aromatic compounds, carbons directly attached to bromine appear in the δ 115-130 ppm range.

Illustrative NMR Data for Analogous Structures To illustrate the expected spectral features, data from similar benzamide (B126) compounds can be considered. For example, in N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, aromatic protons are observed between δ 7.46 and 8.01 ppm, and aromatic carbons are found between δ 121.7 and 137.9 ppm. researchgate.net

Table 1: Expected Chemical Shifts (δ) for this compound (Illustrative)

| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Carbonyl (C=O) | - | ~165 |

| Aromatic (C-H) | 7.0 - 8.5 | 120 - 140 |

| Aromatic (C-Br) | - | 115 - 130 |

| Aromatic (C-N/C-C) | - | 135 - 145 |

| Amide (N-H) | 8.5 - 10.5 (variable) | - |

Given the complexity of the overlapping signals in the aromatic region of the 1D spectra, two-dimensional (2D) NMR techniques are crucial for definitive assignment.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would allow for the unambiguous identification of adjacent protons on both the 4-bromobenzoyl and the 2,4-dibromophenyl rings.

HETCOR (Heteronuclear Correlation) or its more modern variants like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbon atoms (HSQC) or carbons that are two to three bonds away (HMBC). These techniques are essential to assign the ¹³C signals correctly based on the already-assigned proton signals. For example, analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide utilized these methods for full spectral characterization. researchgate.net

The three bromine atoms are strong electron-withdrawing groups that significantly influence the electronic properties and, consequently, the NMR chemical shifts of the molecule. Their primary effects are:

Inductive Effect : The high electronegativity of bromine withdraws electron density from the aromatic rings, causing a general deshielding (downfield shift) of the nearby proton and carbon nuclei. modgraph.co.uk This effect is strongest on the carbons directly bonded to bromine (ipso-carbons) and the adjacent (ortho) positions.

Heavy Atom Effect : For carbons directly bonded to bromine, a shielding (upfield shift) effect can be observed due to the large number of electrons in bromine, which is a known phenomenon for heavier halogens. rsc.org

Anisotropic Effects : The magnetic anisotropy of the C-Br bonds can cause both shielding and deshielding of through-space proximate nuclei, further complicating the spectra.

Studies on substituted benzamides and other aromatic systems have established that substituent chemical shifts (SCS) can be correlated with electronic parameters, providing a quantitative measure of these effects. nih.govrsc.org The presence of multiple bromine atoms, particularly the ortho-bromo substituent on the N-phenyl ring, would also induce steric hindrance, potentially affecting the planarity of the molecule and further modifying the chemical shifts. rsc.org

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would reveal its solid-state architecture. While data for the specific target molecule is not available, analysis of the crystal structure of the closely related 4-bromo-N-phenylbenzamide provides significant insight. nih.gov This related molecule crystallizes in the triclinic system with the space group P-1. nih.gov Similarly, 4-bromo-N-(2-nitrophenyl)benzamide also crystallizes in the triclinic P-1 space group. nih.gov It is plausible that the introduction of further bromine atoms would result in a similarly packed, low-symmetry crystal system.

Table 2: Illustrative Crystallographic Data for an Analogous Compound: 4-bromo-N-phenylbenzamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀BrNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3552 (2) |

| b (Å) | 7.6334 (2) |

| c (Å) | 13.9956 (5) |

| α (°) | 105.757 (3) |

| β (°) | 100.585 (3) |

| γ (°) | 90.086 (2) |

| Volume (ų) | 540.45 (3) |

| Z | 2 |

| Temperature (K) | 100 |

A key structural feature of N-aryl benzamides is the relative orientation of the two aromatic rings, which is defined by a set of torsional (dihedral) angles. Complete planarity is rare due to steric hindrance between the rings and the amide bridge.

In the case of this compound, significant twisting is expected due to the bulky bromine atom at the ortho position of the N-phenyl ring. Analysis of analogous structures confirms this:

In 4-bromo-N-phenylbenzamide , the dihedral angle between the phenyl and 4-bromophenyl rings is 58.63 (9)°. nih.gov The molecule is significantly twisted.

In 4-bromo-N-(2-nitrophenyl)benzamide , which features a bulky ortho-nitro group analogous to the ortho-bromo substituent, the dihedral angles between the benzene rings are 16.78 (15)° and 18.87 (14)° for the two independent molecules in the asymmetric unit. nih.gov

These findings strongly suggest that this compound would adopt a non-planar conformation in the solid state. The key torsional angles defining this conformation would be those around the C(aryl)-C(O) bond and the N-C(aryl) bond.

Table 3: Key Torsional Angles in an Analogous Compound: 4-bromo-N-phenylbenzamide nih.gov

| Torsion Angle | Description | Value (°) |

| C2–C1–C7–O1 | Rotation around the benzoyl C-C bond | -28.1 (3) |

| C7–N1–C8–C13 | Rotation around the amide N-C(aryl) bond | -30.2 (3) |

This twisted conformation is a critical determinant of the molecule's crystal packing and its potential intermolecular interactions, such as hydrogen bonds (N-H···O) and halogen bonds (C-Br···O or C-Br···Br).

Analysis of Intermolecular and Intramolecular Interactions

The structural architecture of benzamide derivatives is significantly influenced by a variety of intermolecular and intramolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions, which dictate their supramolecular assemblies.

Halogen Bonding: Halogen bonds, particularly those involving bromine, play a crucial role in the crystal packing of brominated benzamides. Short Br⋯Br and Br⋯O contacts are frequently observed. For example, in 4-bromo-N-(2-nitrophenyl)benzamide, a Br⋯Br interaction of 3.4976 (7) Å is noted, which is shorter than the sum of the van der Waals radii (3.70 Å), indicating a significant interaction. These interactions are directional and are influenced by electrostatic forces. The interplay between hydrogen and halogen bonding can lead to the formation of complex, edge-fused ring systems within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. For brominated compounds, the distinct isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio) is a key diagnostic feature. HRMS can resolve these isotopic peaks, and the measured mass-to-charge ratio (m/z) can be used to definitively identify the compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Both EI and ESI are common ionization methods used in the analysis of benzamide derivatives.

Electron Ionization (EI): EI is a hard ionization technique that typically leads to extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule, showing characteristic fragment ions. For N-aryl benzamides, common fragmentation pathways involve the cleavage of the amide bond (C-N bond) and bonds adjacent to the aromatic rings.

Electrospray Ionization (ESI): ESI is a soft ionization technique that usually results in minimal fragmentation, with the primary species observed being the protonated molecule [M+H]+ or other adducts. In negative-ion mode ESI, especially with induced in-source fragmentation, brominated organic compounds can be selectively detected by monitoring for the bromide ions (m/z 79 and 81). This technique is highly sensitive for the detection and quantification of known and unknown organobromine compounds.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key vibrational modes for a benzamide structure include:

N-H stretching: Typically observed in the range of 3300-3500 cm-1.

C=O stretching (Amide I band): A strong absorption usually found between 1630 and 1680 cm-1.

N-H bending (Amide II band): Occurs in the region of 1550-1620 cm-1.

C-N stretching: Found around 1400 cm-1.

Aromatic C-H stretching: Appears above 3000 cm-1.

Aromatic C=C stretching: Signals are present in the 1450-1600 cm-1 region.

C-Br stretching: Typically observed at lower frequencies, in the 500-600 cm-1 range.

In related carbamothioyl derivatives, the C=S stretch is observed around 700 cm⁻¹. These characteristic absorption bands allow for the confirmation of the benzamide structure.

Interactive Table: Characteristic IR Absorption Frequencies for Benzamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3300-3500 |

| Carbonyl | C=O stretch (Amide I) | 1630-1680 |

| Amide | N-H bend (Amide II) | 1550-1620 |

| Amide | C-N stretch | ~1400 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1450-1600 |

| Haloalkane | C-Br stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

For benzamide derivatives, the absorption spectra are characterized by electronic transitions within the aromatic rings and the amide chromophore. These are typically π→π* and n→π* transitions. The introduction of halogen substituents can cause a shift in the absorption bands. For instance, substitution with chlorine and bromine in benzamide results in a shift to a longer wavelength (a bathochromic or red shift). The absorption band intensity of halogenated derivatives in the 260–270 nm range is typically due to the S₀→S₂(ππ*) transition.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, typically performed with specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), would be the standard approach for a thorough theoretical investigation of this compound.

Optimization of Molecular Geometries and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For 4-bromo-N-(2,4-dibromophenyl)benzamide, this would involve calculating key bond lengths, bond angles, and dihedral angles. Conformational analysis would also be crucial to identify different stable conformers and understand the rotational barriers around the amide bond and the phenyl rings.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller band gap generally indicates higher reactivity.

Hypothetical Data Table for Frontier Molecular Orbitals

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Calculation of Quantum Chemical Descriptors

From the HOMO and LUMO energies, a range of quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Energy (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = (EHOMO + ELUMO) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η).

These descriptors are invaluable for predicting how the molecule will behave in chemical reactions.

Hypothetical Data Table for Quantum Chemical Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Energy (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Chemical Potential (μ) | Data not available |

| Chemical Hardness (η) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a color-coded map where red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, an MEP map would identify the electron-rich oxygen and bromine atoms and the electron-deficient hydrogen atoms of the amide group, providing a visual guide to its intermolecular interaction sites.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic properties.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental data for structure verification.

IR: Theoretical calculations can determine the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental IR and Raman spectra.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant charge transfer characteristics may exhibit non-linear optical (NLO) properties. Computational methods can predict the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which are key indicators of NLO activity. Compounds with high β values are of interest for applications in optoelectronics and photonics. A computational study on this compound would clarify its potential as an NLO material.

Hypothetical Data Table for NLO Properties

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a benzamide (B126) derivative, and a biological macromolecule, typically a protein or DNA. These methods are instrumental in modern drug discovery.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding (binding affinity). For benzamide derivatives, docking studies have been pivotal in identifying potential biological targets and elucidating their mechanism of action at a molecular level.

Research on N-phenylbenzamide derivatives has demonstrated their potential as inhibitors of various protein kinases. scirp.org In silico molecular docking has been employed to evaluate the binding of these compounds to a wide range of kinase receptors, with the docking scores used as an initial measure of binding affinity. scirp.org For instance, studies on benzamide analogues as inhibitors of the bacterial cell division protein FtsZ have shown that these molecules can form crucial hydrogen bond interactions with key residues in the active site, such as Val 207, Asn 263, and Leu 209. nih.gov

Similarly, docking studies on benzamide derivatives targeting Rho-associated kinase-1 (ROCK1) have been used to identify potential inhibitors. tandfonline.comnih.gov The docking poses reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in silico screening of N-methyl-4-(4-pyrazolidinyl) benzamides identified compounds with high docking scores, suggesting strong binding to the ROCK1 active site. tandfonline.comnih.gov

The binding affinity of bromodomain inhibitors, a class of compounds that can include benzamide scaffolds, has been predicted using computational methods that show a good correlation with experimental data. nih.govresearchgate.net These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing.

The following table summarizes representative findings from molecular docking studies on benzamide derivatives, illustrating the types of interactions and targets that are commonly investigated.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Interactions |

| N-phenylbenzamide derivatives | Protein Kinases | Hinge region residues | Hydrogen bonds, hydrophobic interactions scirp.org |

| Three-substituted benzamide analogues | FtsZ | Val 207, Asn 263, Leu 209 | Hydrogen bonds nih.gov |

| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | Not specified | High docking scores indicating strong binding tandfonline.comnih.gov |

| Benzamide derivatives | DNA Gyrase B (E. coli) | Not specified | Hydrogen bonds mdpi.com |

| N-(2-benzoylamino) phenyl benzamide | SARS-CoV-2 proteins | Not specified | Hydrogen bonds, hydrophobic interactions nih.gov |

Computational Approaches to Accelerate Ligand Discovery and Optimization

Computational methods are integral to accelerating the discovery and optimization of new ligands. Virtual screening, a key computational technique, involves docking large libraries of compounds against a target protein to identify potential hits. This approach has been successfully applied to discover novel benzamide-based inhibitors. tandfonline.comnih.gov

Pharmacophore modeling is another important tool used in conjunction with virtual screening. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For benzamide analogues targeting FtsZ, a five-featured pharmacophore model was developed, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. nih.govtandfonline.com This model was then used to screen for new potential inhibitors.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are also employed to understand how changes in the chemical structure of a series of compounds affect their biological activity. tandfonline.comnih.gov For N-methyl-4-(4-pyrazolidinyl) benzamides, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed to guide the design of more potent ROCK1 inhibitors. tandfonline.comnih.gov These models provide a theoretical basis for optimizing the lead compounds.

The discovery of novel heterocyclic amide-based inhibitors for soluble epoxide hydrolase (sEH) has also been guided by in silico approaches. whiterose.ac.uk Structure-based pharmacophore modeling, derived from the 3D structure of the target protein in complex with a benzamide inhibitor, helped to identify key interaction points necessary for binding. whiterose.ac.uk

Molecular Dynamics for Conformational Flexibility and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational flexibility of both the ligand and the target. rsc.orgmdpi.com MD simulations are often used to refine the results of molecular docking and to calculate more accurate binding free energies.

For benzamide derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex in the binding pocket. nih.govtandfonline.comnih.gov For example, a 15-nanosecond MD simulation was performed to validate the stability of a benzamide inhibitor complexed with the FtsZ protein. nih.govtandfonline.com Similarly, MD simulations of ROCK1 inhibitors demonstrated that the identified compounds remained stably bound in the active site. tandfonline.comnih.gov

MD simulations are also crucial for studying the conformational preferences of benzamides. nih.govnsf.gov The flexibility of the N-aryl amide bond can significantly influence the binding mode and affinity. Theoretical studies have investigated the cis and trans conformers of N-aryl amides and the rotational barriers around the N-aryl bond. nsf.gov This conformational analysis is essential for understanding how the molecule presents itself to the binding site of a protein.

Furthermore, MD simulations combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of a ligand-protein complex, providing a more quantitative prediction of binding affinity than docking scores alone. scirp.org This approach was used to evaluate the binding energies of novel N-phenylbenzamide derivatives to various protein kinases. scirp.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Elucidation of Halogen Substitution Effects on Biological Activity and Selectivity

Halogens, particularly bromine, play a pivotal role in medicinal chemistry. Their effects extend beyond simple steric bulk, influencing factors such as lipophilicity, metabolic stability, and the capacity for specific non-covalent interactions like halogen bonding.

The presence of three bromine atoms on the 4-bromo-N-(2,4-dibromophenyl)benzamide scaffold significantly governs its intermolecular and intramolecular interactions. The position and number of these halogen substituents can dramatically alter the self-assembly and crystal packing of molecules, which is indicative of their interaction potential in a biological binding pocket. rsc.org

Studies on related brominated N-aromatic amides provide insight into these interactions. For instance, the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide reveals the formation of weak C—H⋯O interactions and, notably, halogen–halogen interactions (Br⋯Br) that link molecules together. researchgate.net Similarly, the structure of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide shows molecules linked by weak C—H⋯O and C—H⋯Br interactions, as well as a Br⋯O short contact. nih.gov These findings underscore the ability of bromine atoms to act as versatile interaction points. The specific substitution pattern—a single bromine on the benzoyl ring and two on the N-phenyl ring—creates a distinct electronic and steric profile that can be critical for selective binding. The bromine atoms can engage in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site, which can be crucial for target recognition. rsc.org

Table 1: Intermolecular Interactions in Brominated Benzamide (B126) Analogues

| Compound | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| 4-Bromo-N-(2-nitrophenyl)benzamide | Br···Br | 3.4976 (7) | researchgate.net |

| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | C—H···Br | - | nih.gov |

| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | Br···O | 3.2018 (12) | nih.gov |

This interactive table summarizes key intermolecular distances observed in the crystal structures of related compounds, highlighting the role of bromine in molecular assembly.

Comparing this compound with other halogenated analogues reveals clear SAR trends. The nature, size, and position of the halogen can profoundly impact biological activity. In a series of TRPV1 modulators, for example, increasing the size of the halogen (I > Br > Cl) on the molecule shifted its functional activity toward antagonism. researchgate.net This suggests that the larger, more polarizable bromine and iodine atoms may form more favorable interactions in the antagonist binding site compared to chlorine.

Table 2: Comparative Biological Activity of Halogenated Analogues

| Scaffold | Halogen Substitution | Observed Activity Trend | Target/Assay | Reference |

|---|---|---|---|---|

| TRPV1 Agonists | I > Br > Cl | Increased antagonism with halogen size | TRPV1 Receptor | researchgate.net |

| 1,2,4-Triazine | F, Cl, Br | Decreased activity with halogen size | GPR84 Receptor | acs.org |

| N-Phenylbenzamides | F, Cl, NO2, CF3 | Activity dependent on position and nature of group | Schistosoma mansoni | researchgate.net |

This interactive table presents SAR trends from different studies, illustrating how the effect of halogen substitution is context-dependent.

Impact of Amide Linkage and N-Substituent Modifications on Biological Profiles

The central amide bond is not merely a passive linker; it is a critical structural and functional element. Its geometry, stability, and hydrogen-bonding capabilities are fundamental to the molecule's interaction with biological macromolecules. google.com

The amide group is a cornerstone of molecular recognition in many biological systems. Its high stability is due to resonance, which imparts a partial double-bond character to the C-N bond, restricting rotation and creating a planar unit. nih.gov This structural rigidity is essential for correctly orienting the two aromatic rings of this compound for optimal interaction with a target.

Functionally, the amide group is an excellent hydrogen bond donor (via the N-H proton) and acceptor (via the carbonyl oxygen). nih.gov This dual capacity allows it to form specific and directional hydrogen bonds that can anchor a molecule into a binding site. nih.gov For example, crystallographic studies of a benzamide-adenine complex have shown a specific hydrogen bond forming between an amide hydrogen and the N-3 of adenine, demonstrating the amide's role in precise molecular interactions. nih.gov In drug-polymer conjugates, the amide bond is often used as a stable linkage to connect a therapeutic agent to a carrier.

Table 3: Dihedral Angles in Related N-Aryl Benzamide Structures

| Compound | Dihedral Angle Between Benzene (B151609) Rings (°) | Reference |

|---|---|---|

| 4-Bromo-N-(2-nitrophenyl)benzamide | 16.78 (15) / 18.87 (14) | researchgate.net |

This interactive table shows the measured twist between the aromatic rings in similar molecules, highlighting the non-planar geometry induced by N-substitution.

Rational Design Principles for Optimized Benzamide Analogues

The SAR data gathered from this compound and its analogues provide a foundation for the rational design of new, optimized compounds. nih.gov The goal is to modify the structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Several key principles emerge:

Strategic Halogenation: The number, type (F, Cl, Br, I), and position of halogen atoms can be systematically varied to "tune" the molecule's properties. This includes modulating lipophilicity for better membrane permeability, introducing halogen bonds for increased binding affinity, and blocking sites of metabolism to improve stability. acs.orgnih.gov

Leveraging the Amide Anchor: The amide group should be considered a primary anchoring point. Design strategies should ensure its hydrogen bonding capabilities are fully exploited to secure the molecule in the target's binding pocket. Its inherent rigidity is key to minimizing the entropic penalty upon binding.

Conformational Control: The N-aryl substituent is a powerful tool for controlling the molecule's 3D conformation. By modifying the substitution pattern on this ring, designers can alter the dihedral angle between the two aromatic systems, effectively sculpting the molecule to fit a specific binding site. This principle was successfully used in the design of novel phenylsulfonyl-benzamides, where rational modifications based on molecular modeling led to derivatives with improved anticancer activity. nih.gov

By integrating these principles, medicinal chemists can move beyond random screening and apply targeted, structure-based design strategies to develop next-generation benzamide-based agents with superior biological profiles. nih.gov

Iterative Design Cycles Based on SAR Feedback for Potency and Selectivity Improvement

Iterative design is a fundamental concept in medicinal chemistry where a lead compound is systematically modified, and the resulting analogs are tested to build a comprehensive understanding of the SAR. This feedback loop guides the design of subsequent generations of compounds with improved characteristics. While specific iterative design data for This compound is not publicly available, we can extrapolate from studies on related N-phenylbenzamide derivatives to illustrate the process.

A hypothetical iterative cycle for improving the activity of a lead compound like This compound would involve the systematic modification of its three main components: the 4-bromobenzoyl group, the amide linker, and the 2,4-dibromophenyl group.

Initial SAR Exploration:

The initial screening of a compound library might identify a hit with a certain level of biological activity. For instance, in the development of novel enterovirus 71 inhibitors, a series of N-phenylbenzamide derivatives were synthesized and tested. nih.gov An initial hit, compound 2a , showed moderate activity, prompting the synthesis of analogs to improve potency. nih.gov

First Iteration: Modification of the Phenyl Ring Substituents

Based on the initial hit, the first iterative cycle could involve exploring the effect of different substituents on both phenyl rings. For example, in a study on G protein-coupled receptor-35 (GPR35) agonists, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were evaluated. nih.gov The introduction of a tetrazolyl group significantly improved the agonistic activity compared to the inactive parent compounds. nih.gov Similarly, for our hypothetical case, one might synthesize analogs of This compound with different halogen substitutions or the introduction of electron-donating or electron-withdrawing groups to probe their effect on activity.

The following table illustrates a hypothetical first-iteration SAR study based on a lead compound, showing how modifications can impact activity.

| Compound ID | Benzoyl Ring Substitution | Anilide Ring Substitution | Hypothetical Activity (IC₅₀, µM) |

| Lead-1 | 4-Bromo | 2,4-Dibromo | 10 |

| Analog-1A | 4-Chloro | 2,4-Dibromo | 12 |

| Analog-1B | 4-Fluoro | 2,4-Dibromo | 15 |

| Analog-1C | 4-Bromo | 2-Bromo-4-chloro | 8 |

| Analog-1D | 4-Bromo | 2-Bromo-4-fluoro | 9 |

| Analog-1E | 4-Bromo | 2,4-Dichloro | 11 |

Second Iteration: Bioisosteric Replacement and Conformational Constraints

Feedback from the first iteration would guide the next cycle. For instance, if halogenation at specific positions proves beneficial, further exploration with different halogens or combinations could be pursued. Additionally, bioisosteric replacements for the amide bond or the introduction of conformational constraints could be investigated to enhance binding affinity and selectivity. In the development of I(Ks) blockers, modification of a benzamide lead compound led to a derivative, 19(S), which was found to be a highly potent and selective blocker. nih.gov This was achieved through systematic modifications of the benzamide structure. nih.gov

The iterative process continues, with each cycle building on the knowledge gained from the previous one, to ultimately identify a candidate with the desired potency and selectivity profile.

Application of Computational SAR Tools in Lead Optimization

Computational tools are indispensable in modern drug discovery for accelerating the lead optimization process. Quantitative Structure-Activity Relationship (QSAR) models, in particular, establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts.

For a class of compounds like polysubstituted benzamides, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. These methods align a series of molecules and calculate their steric and electrostatic fields, which are then correlated with their biological activities. The resulting contour maps provide a visual representation of regions where modifications to the molecular structure are likely to enhance or diminish activity. digitellinc.com

A hypothetical QSAR study on a series of N-phenylbenzamide analogs could yield a model with predictive power. The following table presents hypothetical data from such a study.

| Compound ID | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) | Residual |

| Analog-2A | 5.2 | 5.1 | 0.1 |

| Analog-2B | 5.8 | 5.9 | -0.1 |

| Analog-2C | 6.5 | 6.4 | 0.1 |

| Analog-2D | 4.9 | 5.0 | -0.1 |

| Analog-2E | 6.1 | 6.2 | -0.1 |

A reliable QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. digitellinc.com For instance, QSAR-assisted Matched Molecular Pairs Analysis (MMPA) has been proposed as a strategy to expand the chemical transformation space for lead optimization, especially when experimental data is limited. nih.gov

In the context of This compound , a 3D-QSAR model could be built using a training set of structurally similar analogs with known biological activities. This model would help in understanding the spatial and electronic requirements for optimal interaction with the biological target and guide the design of more potent compounds.

Investigation of Biological Activities: Mechanisms of Action and Molecular Targets

Mechanistic Basis of Antimicrobial and Antifungal Activities

Adhering to the strict instruction to not introduce any information that falls outside the explicit scope of the specified compound, this article cannot be generated.

In Vitro Evaluations against Bacterial and Fungal Strains

There is no specific information available from the performed searches regarding the in vitro evaluation of 4-bromo-N-(2,4-dibromophenyl)benzamide against bacterial and fungal strains.

Studies on structurally related compounds offer some context. For instance, various N-phenylbenzamide derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. mdpi.com Research on other brominated benzamides, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, has shown activity against Gram-positive bacteria. nih.gov Similarly, compounds like N-(4-bromophenyl)furan-2-carboxamide have demonstrated antibacterial effects against drug-resistant bacteria. nih.gov The antifungal potential of benzamide (B126) derivatives has also been explored, with some showing efficacy against various phytopathogenic fungi. nih.gov However, these findings are for different molecules, and the activity of this compound itself has not been reported.

Proposed Mechanisms of Action (e.g., Membrane Disruption, Enzyme Inhibition)

Due to the lack of specific studies on the antimicrobial properties of this compound, its mechanism of action has not been elucidated.

For the broader class of antimicrobial benzamides, proposed mechanisms can vary. Some antimicrobial agents function by disrupting the bacterial cell wall or membrane, leading to cell lysis. nanobioletters.com Another common mechanism involves the inhibition of essential enzymes required for microbial survival and replication. For example, some sulfonamides, which share structural similarities with benzamides, act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The theoretical analysis of o-benzoic sulfimide's antibacterial effect suggests a potential biogenic transformation into an activated form that can interfere with metabolic processes. mdpi.com Without experimental data, it is not possible to determine if this compound acts via these or other mechanisms.

Anticancer and Antiproliferative Activity Investigations

Molecular Mechanisms Underlying Anticancer Potency

Given the absence of antiproliferative studies on this compound, its molecular mechanism of anticancer action remains unknown.

Research into other anticancer benzamides has revealed several molecular mechanisms. Some derivatives act as inhibitors of specific enzymes crucial for cancer cell signaling and proliferation, such as phosphoinositide 3-kinases (PI3K). nih.gov For instance, certain quinazoline-benzamide hybrids have been shown to block the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis. nih.gov Other mechanisms observed for different anticancer compounds include the induction of oxidative stress, cell cycle arrest at various phases (e.g., G2/M), and triggering of apoptosis through modulation of pro- and anti-apoptotic proteins. nih.govmdpi.com Whether this compound shares any of these mechanisms would require dedicated experimental investigation.

Other Biological Modulations

Neuroprotective Effects in Oxidative Stress Models

No studies were found that investigate the neuroprotective effects of this compound in models of oxidative stress.

Oxidative stress is a key factor in the pathology of various neurodegenerative diseases. mdpi.commdpi.com A wide range of natural and synthetic compounds with antioxidant properties have been investigated for their potential to protect neurons from oxidative damage. nih.govnih.gov The general strategy involves scavenging reactive oxygen species (ROS) or boosting endogenous antioxidant defense mechanisms. While some compounds containing bromine or benzamide moieties have been explored for various neurological activities, there is no available information to suggest that this compound has been evaluated for its capacity to mitigate oxidative stress in neuronal models.

Investigation of this compound: A Review of Available Scientific Literature

Despite a comprehensive review of scientific databases and literature, no specific research or data pertaining to the insecticidal activity or the mechanisms of action of the chemical compound this compound, particularly in relation to chitin synthesis inhibition, is currently available.

The initial objective was to detail the insecticidal properties of this compound, focusing on its potential role as a chitin synthesis inhibitor. Chitin is a crucial component of the exoskeleton in insects, and its inhibition is a known mechanism for several commercial insecticides. These compounds, often belonging to the benzoylphenylurea class, disrupt the molting process in insects, leading to mortality.

However, extensive searches have not yielded any studies that investigate or report on the biological effects of this compound. While the broader class of benzamide derivatives has been explored for various pharmacological and pesticidal activities, the specific toxicological profile and the molecular targets of this particular halogenated benzamide remain uncharacterized in the accessible scientific literature.

Therefore, it is not possible to provide an article on the insecticidal activity mechanisms of this compound as requested, due to the absence of published research on this specific compound. Further empirical studies would be required to determine if this compound exhibits any insecticidal properties and, if so, to elucidate its mechanism of action.

Advanced Applications in Chemical Biology and Materials Science

Development and Application of N-Substituted Benzamides as Chemical Probes

N-substituted benzamides are a significant class of compounds in chemical biology, often developed as probes to investigate biological systems. Their design can be tailored to interact with specific biological targets, thereby elucidating their functions and roles in cellular pathways.

A crucial aspect of developing chemical probes is the creation of both active and inactive analogues to confirm the intended biological target. An active analogue is designed to bind to and modulate the activity of a specific target, such as an enzyme. In contrast, an inactive analogue is structurally similar but lacks the key chemical features necessary for binding and modulation. This dual-analogue approach is fundamental for validating that the observed biological effects are due to the specific interaction with the target and not off-target effects.

For a compound like 4-bromo-N-(2,4-dibromophenyl)benzamide, its design as a potential active probe would leverage the benzamide (B126) group, which is known to interact with various enzymes. The bromine substituents could enhance binding affinity and selectivity. An inactive analogue could be synthesized, for instance, by altering the substitution pattern or removing a key interacting group, to demonstrate target specificity.

N-substituted benzamide derivatives have been successfully designed as inhibitors for enzymes like histone deacetylases (HDACs). nih.govnih.gov The synthesis of a series of these compounds allows for structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of the probe. nih.gov

Table 1: Illustrative Design Strategy for Active and Inactive Analogues

| Analogue Type | Design Rationale | Expected Outcome | Example Modification on this compound |

| Active Probe | Maximize interaction with the target's binding site. | Modulation of target activity (e.g., inhibition). | Retain the core structure with optimized bromine positioning for enhanced binding. |

| Inactive Probe | Structurally similar to the active probe but lacking a key interacting moiety. | No significant modulation of target activity. | Removal or repositioning of a bromine atom critical for binding, or altering the amide linkage. |

Once validated, chemical probes based on the N-substituted benzamide scaffold can be powerful tools for profiling enzyme activities within complex biological samples, such as cell lysates or even living cells. These probes can be modified with reporter tags, such as fluorescent dyes or biotin, to enable detection and quantification of the target enzyme.

For example, photoreactive benzamide probes have been developed for class I HDAC isoforms. nih.gov These probes can enter cell nuclei and are used to map the binding sites of enzymes like HDAC2 through proteomics experiments. nih.gov The ability to profile enzyme activity provides valuable insights into cellular pathways and their dysregulation in disease states. The development of such probes from this compound could potentially aid in understanding the roles of specific enzymes in various cellular processes.

Potential Contributions to Materials Science

The field of materials science continuously seeks novel organic molecules with unique electronic and photophysical properties for the development of advanced materials. The structure of this compound suggests it may possess characteristics suitable for such applications.

The incorporation of heavy atoms like bromine into organic molecules can influence their photophysical properties, such as promoting intersystem crossing, which is relevant for applications in phosphorescence and nonlinear optics. The extended π-conjugated system of the benzanilide (B160483) structure can be tuned to achieve desired optical and electrical characteristics.

Research into related organic compounds has shown that molecular structure plays a critical role in defining these properties. For instance, the synthesis of various substituted organic molecules is a key strategy for developing materials with large second-order nonlinear optical (NLO) properties, which are valuable for applications in laser devices and optical data storage. mdpi.com The specific arrangement of donor and acceptor groups within a molecule is crucial for its NLO response. mdpi.com While not yet reported, the electronic properties of this compound could be theoretically modeled and experimentally investigated to assess its potential in this area.

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in displays and lighting, and their performance relies heavily on the organic materials used in their construction. nih.govalfachemic.com These materials must possess good charge transport capabilities and high luminescence efficiency. Four-coordinate organoboron compounds, for example, are known for their intense luminescence and high carrier mobility, making them suitable for OLED applications. rsc.org

While this compound is not an organoboron compound, the principles of molecular design for OLED materials are broadly applicable. The benzamide core could serve as a rigid backbone, and the bromo-substituents could be strategically used to tune the electronic energy levels (HOMO/LUMO) and enhance properties like thermal stability. The development of novel emitters, particularly for the blue region of the spectrum, remains a significant challenge in OLED technology. nih.gov The potential of this compound as a host material or as a component in a thermally activated delayed fluorescence (TADF) emitter could be a subject for future research. The synthesis of various derivatives would be necessary to optimize its properties for potential use in OLEDs. researchgate.net

Table 2: Potential Roles of this compound in OLEDs

| Potential Role | Relevant Molecular Features | Desired Properties |

| Host Material | High thermal stability, appropriate energy levels to facilitate energy transfer to a guest emitter. | Wide bandgap, good charge transport characteristics. |

| Emissive Layer Component | Potential for high photoluminescence quantum yield, tunable emission color. | Efficient electroluminescence, color purity. |

Environmental Fate and Biotransformation Pathways

Microbial Degradation Pathways of Benzamide-Containing Compounds

The microbial breakdown of complex organic molecules is a key process in their environmental attenuation. For compounds containing a benzamide (B126) structure, such as "4-bromo-N-(2,4-dibromophenyl)benzamide," microbial activity under different redox conditions plays a pivotal role.

Biodegradation under Aerobic and Anaerobic Conditions

The presence or absence of oxygen dictates the metabolic strategies employed by microorganisms to degrade aromatic compounds.

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygen as a terminal electron acceptor and as a co-substrate for oxygenase enzymes. These enzymes are critical for the initial activation and subsequent cleavage of the aromatic ring. For some brominated compounds, such as the flame retardant tribromoneopentylalcohol (TBNPA), aerobic biodegradation has been shown to be a rapid process, leading to complete debromination within days. nih.gov This process is often initiated by an oxidative step, as the presence of molecular oxygen is a prerequisite for degradation to occur. nih.gov In the case of other brominated flame retardants like dibromoneopentyl glycol (DBNPG) and TBNPA, biodegradation by microbial consortia has been observed only under aerobic conditions, with bacterial growth being a limiting factor. mdpi.com This suggests that for "this compound," aerobic pathways involving oxidative dehalogenation are plausible.

Anaerobic Degradation: In anoxic environments, microorganisms employ alternative electron acceptors, such as nitrate (B79036) or sulfate, for respiration. The degradation of aromatic compounds under these conditions typically involves reductive processes. For instance, the anaerobic microbial degradation of the highly brominated flame retardant tetrabromobisphenol A (TBBPA) proceeds through reductive debromination to bisphenol A (BPA), which is then mineralized under subsequent aerobic conditions. nih.gov This two-step anaerobic-aerobic process highlights the importance of redox conditions in the complete breakdown of polybrominated compounds. nih.gov However, for some brominated compounds like TBNPA, anaerobic biodegradation has not been observed. nih.gov This suggests that the potential for anaerobic degradation of "this compound" may be limited and highly dependent on the specific microbial communities present and the environmental conditions.

Enzymatic Mechanisms Involved in Benzamide Breakdown

The enzymatic machinery of microorganisms is central to the breakdown of the benzamide linkage. The initial steps often involve hydrolysis of the amide bond.

The hydrolysis of the amide group can be a critical step in the degradation of benzamide-containing compounds. While specific enzymatic data for "this compound" is not available, studies on other amides provide insight. For instance, the hydrolysis of N-aryl amides can be influenced by both steric and electronic factors. arkat-usa.org The presence of electron-withdrawing groups, such as bromine atoms, on the aryl rings of "this compound" would likely increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by hydrolytic enzymes.

Furthermore, the degradation of brominated compounds often involves dehalogenation reactions catalyzed by specific enzymes. In aerobic pathways, monooxygenase enzymes can initiate the degradation by adding a hydroxyl group to the aromatic ring, which can lead to spontaneous debromination. mdpi.com Isotope analysis of TBNPA degradation suggests that the initial step is likely an H-abstraction from a C-H bond, leading to unstable intermediates that are rapidly debrominated. nih.gov For "this compound," it is conceivable that similar monooxygenase-catalyzed reactions could initiate its breakdown.

Identification of Stable Metabolites and Intermediates

The degradation of complex molecules like "this compound" is expected to proceed through a series of intermediate compounds.

Based on the degradation pathways of related compounds, several potential metabolites can be postulated. Reductive debromination under anaerobic conditions could lead to the formation of benzamide derivatives with fewer bromine substituents. nih.gov For example, the photodegradation of hexabromobenzene (B166198) (HBB) on soil minerals primarily results in debrominated products. e3s-conferences.org

Following the initial dehalogenation, hydrolysis of the amide bond would likely yield brominated benzoic acid and brominated aniline (B41778) derivatives. Specifically, the breakdown of "this compound" could produce 4-bromobenzoic acid and 2,4-dibromoaniline (B146533). These intermediates could then be subject to further degradation, potentially leading to the cleavage of the aromatic rings. For instance, the degradation of TBBPA ultimately yields non-halogenated intermediates that can be mineralized. nih.gov

Abiotic Degradation Mechanisms in Environmental Matrices

In addition to microbial activity, abiotic processes such as photodegradation and hydrolysis contribute to the transformation of chemical compounds in the environment.

Photodegradation Processes (e.g., UV-induced Chain Scission, Photo-oxidation)

Sunlight can provide the energy required to break chemical bonds, leading to the degradation of organic compounds. For brominated aromatic compounds, photodegradation is a significant transformation pathway.

Studies on new brominated flame retardants (NBFRs) have shown that they undergo photodegradation, with the rate being dependent on the wavelength of light. nih.gov The primary process in the photodegradation of these compounds is often the nucleophilic reaction of the bromine atom on the benzene (B151609) ring, leading to debromination. nih.gov For example, in the photodegradation of pentabromotoluene (B47190) (PBT), the bromine is preferentially removed from the benzene ring. nih.gov This suggests that "this compound" would likely undergo photodegradation, with the cleavage of the carbon-bromine bonds being a primary initial step. The photodegradation of hexabromobenzene (HBB) on soil surfaces also proceeds via reductive debromination. e3s-conferences.orge3s-conferences.org The efficiency of this process can be influenced by the nature of the soil minerals and the presence of other organic matter like humic acid, which can inhibit the degradation rate. e3s-conferences.org

Hydrolytic Pathways of Benzamide Derivatives

The stability of the amide bond to hydrolysis is a key factor in the environmental persistence of benzamide derivatives.

The hydrolysis of N-aryl amides can occur under both acidic and alkaline conditions. The rate of alkaline hydrolysis is influenced by steric and electronic factors, with electron-withdrawing groups on the acyl moiety generally increasing the reaction rate. arkat-usa.org This suggests that the bromine atoms on "this compound" could enhance its susceptibility to hydrolysis. The hydrolysis of N-(α-hydroxyalkyl) amide derivatives has been shown to be significantly faster than their N-hydroxymethyl counterparts, indicating that the structure of the substituent on the nitrogen atom plays a crucial role in the stability of the amide bond. bohrium.com While direct hydrolysis of the amide bond in "this compound" might be a slow process under neutral environmental pH, it could be more significant under more acidic or alkaline conditions.

Data Tables

Table 1: Postulated Degradation Products of this compound

| Precursor Compound | Degradation Pathway | Potential Intermediate/Metabolite |

|---|---|---|

| This compound | Reductive Debromination | Monobrominated and dibrominated benzamide derivatives |

| This compound | Amide Hydrolysis | 4-bromobenzoic acid |

| This compound | Amide Hydrolysis | 2,4-dibromoaniline |

Table 2: Factors Influencing the Degradation of Structurally Similar Compounds

| Factor | Effect on Degradation | Relevant Compound Classes | Reference |

|---|---|---|---|

| Oxygen Presence | Aerobic conditions favor oxidative degradation and debromination | Brominated Flame Retardants | nih.gov, mdpi.com |

| Oxygen Absence | Anaerobic conditions can lead to reductive debromination | Brominated Flame Retardants | nih.gov |

| Light (UV) | Induces photodegradation, primarily through debromination | Brominated Aromatic Compounds | nih.gov, e3s-conferences.org |

| pH | Influences the rate of hydrolytic cleavage of the amide bond | N-aryl amides | arkat-usa.org |

| Soil Minerals | Can affect the rate of photodegradation | Brominated Aromatic Compounds | e3s-conferences.org |

Factors Influencing Environmental Persistence and Transformation Kinetics

The environmental persistence and rate of transformation of "this compound" are governed by a combination of environmental conditions and its inherent molecular structure. While specific data on this compound is limited, research on analogous brominated aromatic compounds and benzamides provides insights into the key factors at play.

Role of Environmental Conditions (e.g., pH, Temperature, Microbial Community)

Environmental parameters are critical in determining the fate and transformation kinetics of organic compounds. For halogenated benzamides, factors such as pH, temperature, and the composition of microbial communities can significantly influence their stability and degradation pathways.

pH: The pH of the surrounding medium can affect the stability of amide bonds, which are susceptible to hydrolysis under both acidic and alkaline conditions. ajpojournals.org For instance, the hydrolysis of N-phenyl benzamide, a related compound, is influenced by pH. Under acidic conditions, the electron-withdrawing effect of the phenyl group can modulate the degree of protonation on the amide carbonyl, thereby affecting the rate of hydrolysis. researchgate.net Conversely, under basic conditions, the acidity of the N-H proton is increased, which can also impact the hydrolysis rate. researchgate.net Studies on other amide-containing compounds, such as sulfonamides, have shown that pH significantly affects their photocatalytic degradation rates, with the susceptibility to attack by hydroxyl radicals being pH-dependent. ekb.eg For some pesticides, a pH of approximately 5 is considered optimal for stability, with alkaline conditions promoting degradation via hydrolysis. msu.edu

Temperature: Temperature influences the rate of both biotic and abiotic degradation processes. For microbial degradation, optimal temperature ranges exist for specific microorganisms to effectively break down organic compounds. For example, the degradation of N-methylpyrrolidone, a nitrogen-containing heterocyclic compound, by Paracoccus sp. was found to be most effective between 25°C and 35°C. researchgate.net Thermal degradation of polyamides, which also contain amide linkages, is initiated by the scission of weaker bonds at elevated temperatures. mdpi.com Research on the herbicide glyphosate (B1671968) has demonstrated that temperature can influence the preference for different degradation pathways. nih.gov

Microbial Community: The presence and composition of microbial communities are paramount for the biotransformation of "this compound." The degradation of many halogenated aromatic compounds is often not achievable by a single microbial species but requires a consortium of microorganisms. mdpi.com For example, the aerobic degradation of the brominated flame retardants tribromoneopentyl alcohol (TBNPA) and dibromoneopentyl glycol (DBNPG) was successfully achieved by a four-strain microbial consortium at a pH of 7.2 and a temperature of 25°C. mdpi.com The presence of an additional carbon source was also found to be a limiting factor for the degradation process, suggesting that the compound itself may not serve as a primary carbon source for the microbes. mdpi.com The degradation of halogenated anilines, which share structural similarities, has also been shown to be dependent on specific bacterial strains isolated from contaminated sites. ekb.eg

The following table summarizes the optimal conditions for the degradation of related compounds, providing a potential framework for understanding the degradation of "this compound."